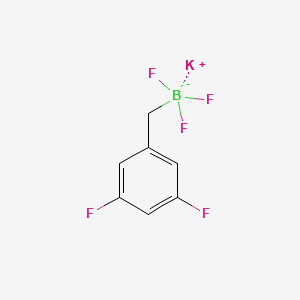
Potassium (3,5-difluorobenzyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3,5-difluorobenzyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of fluorine atoms in its structure enhances its reactivity and provides unique properties that are beneficial in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,5-difluorobenzyl)trifluoroborate typically involves the reaction of 3,5-difluorobenzylboronic acid with potassium bifluoride. The reaction proceeds as follows:
Preparation of 3,5-difluorobenzylboronic acid: This can be synthesized through the borylation of 3,5-difluorobenzyl halides using a suitable boron reagent.
Formation of this compound: The 3,5-difluorobenzylboronic acid is then reacted with potassium bifluoride (KHF2) to form the desired trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are handled in a controlled environment to prevent contamination and ensure the stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3,5-difluorobenzyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Aryl or Vinyl Halides: Reactants in Suzuki-Miyaura coupling.
Base: Often required to facilitate the reaction, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted benzyl derivatives, depending on the specific reactants used in the coupling or substitution reactions .
Aplicaciones Científicas De Investigación
Potassium (3,5-difluorobenzyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mecanismo De Acción
The mechanism by which potassium (3,5-difluorobenzyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the intermediate species, facilitating the overall reaction process.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3,5-difluorophenyl)trifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
- Potassium (3-fluorophenyl)trifluoroborate
Uniqueness
Potassium (3,5-difluorobenzyl)trifluoroborate is unique due to the presence of both benzyl and difluorobenzyl groups, which provide distinct reactivity compared to other trifluoroborates. The difluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry. Additionally, the compound’s ability to participate in a wide range of reactions, including cross-coupling and substitution, further distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C7H5BF5K |
|---|---|
Peso molecular |
234.02 g/mol |
Nombre IUPAC |
potassium;(3,5-difluorophenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF5.K/c9-6-1-5(2-7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Clave InChI |
GNKMNGPXENOZRN-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)


![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)




![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)



